Linolein
Description
Structure
2D Structure
Properties
Molecular Formula |
C57H98O6 |
|---|---|
Molecular Weight |
879.4 g/mol |
IUPAC Name |
2,3-di(octadeca-9,12-dienoyloxy)propyl octadeca-9,12-dienoate |
InChI |
InChI=1S/C57H98O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h16-21,25-30,54H,4-15,22-24,31-53H2,1-3H3 |
InChI Key |
HBOQXIRUPVQLKX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)OC(=O)CCCCCCCC=CCC=CCCCCC |
Origin of Product |
United States |
Advanced Analytical Methodologies and Structural Elucidation of Linolein and Its Derivatives
Chromatographic Separation Techniques for Complex Lipid Mixtures
Chromatography serves as a primary tool for isolating linolein from intricate lipid mixtures, leveraging differences in their inherent physical and chemical characteristics.
Gas Chromatography (GC) for Fatty Acid Methyl Ester (FAME) Analysis
Gas chromatography is a widely employed technique for ascertaining the fatty acid profile of triglycerides such as this compound subsequent to their conversion into fatty acid methyl esters (FAMEs) through transesterification or methylation unit.noscielo.brinternationaloliveoil.org. This methodology facilitates the identification and quantification of the constituent fatty acids present in the original triglyceride scielo.br. For trithis compound (B126924), GC-FAME analysis predominantly reveals methyl linoleate (B1235992). Research has utilized GC to track the isomerization products of linoleic acid within trithis compound upon thermal treatment, identifying isomers including 9c12t, 9t12c, and 9t12t unit.norsc.orgrsc.org. GC analysis of FAMEs derived from heated trithis compound demonstrated a reduction in cis isomers and a concomitant increase in trans isomers as heating temperature escalated rsc.orgrsc.org.
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)
HPLC and UHPLC represent potent techniques for the separation of intact triglycerides based on their degree of unsaturation and acyl chain length thermofisher.comusda.govtandfonline.comtandfonline.com. Reversed-phase HPLC is commonly utilized for this application usda.govtandfonline.comtandfonline.com. UHPLC, an evolution of HPLC, offers enhanced separation efficiency, reduced analysis duration, and lower solvent consumption thermofisher.comresearchgate.net. The coupling of UHPLC with charged aerosol detection (CAD) has proven effective for the separation and quantification of trithis compound within complex matrices like olive oil thermofisher.comresearchgate.netnewfoodmagazine.comresearchgate.net. This detection method exhibits good linearity and uniform response for triglycerides thermofisher.comresearchgate.netresearchgate.net. Studies have demonstrated that UHPLC-CAD can achieve near-baseline separation of trithis compound researchgate.netresearchgate.net.
Silver-Ion Chromatography for Isomer Resolution
Silver-ion chromatography is a specialized technique particularly adept at separating lipids based on the number, geometric configuration (cis/trans), and positional placement of their double bonds researchgate.netnih.govtaylorfrancis.comscilit.com. This method relies on the formation of weak, reversible pi-complexes between silver ions embedded in the stationary phase and the double bonds of unsaturated lipids researchgate.netscilit.comupce.cz. Silver-ion HPLC (Ag-HPLC) has been successfully applied to the analysis of triglycerides, including those containing linoleic acid, enabling the resolution of isomers that differ in the configuration and position of their double bonds researchgate.netnih.govnih.gov. This technique is invaluable for the analysis of complex mixtures and for determining the distribution of fatty acyl residues on the glycerol (B35011) backbone researchgate.net.
Thin-Layer Chromatography (TLC) in Lipid Fractionation
Thin-layer chromatography (TLC) is a straightforward yet effective method for the separation and fractionation of various lipid classes sigmaaldrich.com. It can serve as a preliminary step to isolate triglyceride fractions from complex lipid mixtures prior to more advanced analysis by other chromatographic or spectroscopic techniques internationaloliveoil.org. Silver-ion TLC is also employed for separating lipids based on their unsaturation, analogous to silver-ion HPLC, and can be used in hyphenated approaches taylorfrancis.com. The purity of trithis compound is sometimes assessed using TLC sigmaaldrich.comsigmaaldrich.com.
Spectroscopic and Spectrometric Approaches for Molecular Characterization
Spectroscopic and spectrometric techniques furnish detailed insights into the molecular structure and functional groups present in this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Positional Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is a potent analytical tool for the structural elucidation of triglycerides, including this compound dss.go.thspectroscopyeurope.comspectroscopyeurope.comaocs.orgmdpi.comnih.govsemanticscholar.org. NMR can provide critical information regarding the positional distribution of fatty acids on the glycerol backbone (sn-1/3 and sn-2 positions) and the stereochemical configuration of double bonds dss.go.thspectroscopyeurope.comspectroscopyeurope.comaocs.org.
The ¹H NMR spectra of trithis compound exhibit characteristic signals corresponding to distinct proton environments within the molecule, such as olefinic protons, methylene (B1212753) protons adjacent to carbonyl groups, allylic methylene protons, and terminal methyl protons dss.go.th. The integration of these signals can be utilized for the quantitative determination of fatty acid composition dss.go.thuc.pt.
¹³C NMR spectroscopy is particularly beneficial for determining the distribution of fatty acids at the sn-1/3 and sn-2 positions of the glycerol moiety, as the chemical shifts of the carbonyl carbons and glycerol carbons are influenced by their position spectroscopyeurope.comspectroscopyeurope.comaocs.orgsemanticscholar.org. The assignment of ¹³C NMR signals can be accomplished through the application of 1D and 2D NMR techniques spectroscopyeurope.comspectroscopyeurope.comscielo.br. While NMR can differentiate between fatty acids located at the sn-1/3 and sn-2 positions, it typically does not distinguish between the sn-1 and sn-3 positions unequivocally aocs.org.
NMR has also been applied to characterize the oxidation products derived from lipids, including those originating from linoleic acid nih.govscielo.br.
Illustrative ¹H NMR Signal Assignments for Trithis compound
Based on descriptions from research, the general assignments for ¹H NMR signals of trithis compound are provided below. It's important to note that exact chemical shift values can vary based on factors such as solvent and spectrometer frequency.
| Signal Group | Chemical Shift (ppm) | Assignment |
| A | ~5.3-5.4 | Olefinic protons and methine proton in glyceryl group |
| B | ~4.1-4.3 | Methylene protons in the glyceryl group |
| C | ~2.3 | α-methylene protons adjacent to carbonyl carbon |
| D | ~2.0 | Allyl methylene protons |
| E | ~1.6 | β-methylene protons from carbonyl carbon |
| F | ~1.3 | Methylene protons on saturated carbon atoms |
| G | ~0.9 | Terminal methyl protons |
| H | ~2.7 | Divinyl methylene protons |
Detailed Research Findings Highlights:
Research employing UHPLC-CAD has demonstrated good linearity for the quantification of trithis compound across a concentration range of 50 to 10,000 ng injected on column thermofisher.com. This method exhibited good precision and accuracy for trithis compound analysis thermofisher.com. Another study utilizing UHPLC-CAD reported good linearity (R² > 0.999) within the range of 0.05-10 μg of trithis compound injected on column researchgate.netresearchgate.net. These findings underscore the effectiveness of UHPLC-CAD for the quantitative analysis of trithis compound in complex samples thermofisher.comresearchgate.netnewfoodmagazine.comresearchgate.net.
Studies involving silver-ion HPLC have indicated that the retention time of triglycerides significantly increases with a higher number of double bonds nih.govupce.cz. This technique is also capable of separating positional isomers of double bonds nih.gov. For triglycerides enriched with conjugated linoleic acid (CLA), Ag-HPLC has been successfully applied to analyze the distribution of CLA isomers in their triglyceride form nih.gov.
NMR spectroscopy has been instrumental in determining the distribution of fatty acids within triglycerides. For instance, ¹³C NMR can differentiate between fatty acids located at the sn-1/3 and sn-2 positions of the glycerol backbone aocs.org. Comparative studies evaluating ¹³C NMR against other methods like Grignard deacylation TLC and HPLC for the sn-2 positional analysis of triglycerides containing linoleic acid and gamma-linolenic acid have shown strong agreement in results nih.gov.
Illustrative Thermal Isomerization of Trithis compound
Based on the reported GC results for trithis compound subjected to heating rsc.orgrsc.org, an illustrative representation of the changes in isomer composition is provided below. The exact numerical values are not directly extractable as a data table from the search results but reflect the described trends.
| Heating Temperature (°C) | cis,cis-C18:2 (%) (Illustrative Trend) | trans,cis/cis,trans-C18:2 (%) (Illustrative Trend) | trans,trans-C18:2 (%) (Illustrative Trend) |
| 120 | High | Very Low | Not Detected |
| 140 | Decreasing | Increasing | Low |
| 160 | Decreasing | Increasing | Increasing |
| 180 | Lower | Higher | Detectable (e.g., ~0.074 mg/g) rsc.org |
| 200 | Significantly Lower | Significantly Higher | Higher |
| 220 | Much Lower | Much Higher | Higher (e.g., ~0.198 mg/g) rsc.org |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a highly sensitive technique used to determine the molecular weight of a compound and to obtain structural information through the analysis of its fragmentation pattern. flybase.org MS is indispensable for identifying and characterizing lipids, including this compound and its various oxidized or fragmented forms.
ESI-MS is a soft ionization technique commonly used for analyzing polar and high-molecular-weight compounds like triglycerides and their derivatives. ESI produces charged molecular ions or adducts (e.g., [M+H]⁺, [M+Na]⁺, [M-H]⁻) with minimal fragmentation, allowing for accurate determination of the molecular weight. ESI-MS is often coupled with liquid chromatography (LC-ESI-MS) for the analysis of complex lipid mixtures. Tandem MS (ESI-MS/MS) can be performed to induce fragmentation of selected ions, providing structural information based on the resulting fragment ions. For instance, ESI-MS/MS in the presence of alkali metals like sodium can yield structure-diagnostic fragment ions for identifying the position of hydroperoxy groups in oxidized fatty acids derived from linoleic acid.
GC-MS is a hyphenated technique widely used for the analysis of volatile and semi-volatile compounds. While triglycerides like trithis compound are generally not volatile enough for direct GC analysis, GC-MS is extensively used to analyze the fatty acid methyl esters (FAMEs) derived from the saponification and esterification of lipids. This allows for the identification and quantification of the fatty acid composition of this compound. GC-MS is also used to analyze volatile degradation or oxidation products of this compound, such as aldehydes. The identification of compounds in GC-MS is based on their retention times and characteristic mass spectra, which are often compared to spectral libraries.
LC-MS/MS and Q-TOF-MS are powerful techniques for the analysis of complex lipid samples, offering high sensitivity, selectivity, and accurate mass measurements. LC-MS/MS involves the separation of lipids by liquid chromatography followed by detection and fragmentation in a tandem mass spectrometer. This allows for the identification and quantification of individual lipid species within a mixture. Q-TOF-MS combines a quadrupole mass filter with a time-of-flight mass analyzer, providing high resolution and accurate mass measurements, which are crucial for determining the elemental composition of precursor and fragment ions. LC-MS/MS, often operating in multiple reaction monitoring (MRM) mode, is used for targeted analysis and quantification of specific this compound derivatives, such as oxidized linoleic acid products. The fragmentation patterns obtained from LC-MS/MS experiments provide detailed structural information, aiding in the identification of isomers and modified lipids. guidetopharmacology.org
Applications in Quantitative and Qualitative Lipidomics Profiling
Lipidomics, the large-scale study of lipids in biological systems, relies heavily on advanced analytical techniques for the qualitative identification and quantitative measurement of individual lipid species, including triglycerides like this compound. Mass spectrometry (MS) is a cornerstone of lipidomics analysis, offering high sensitivity, resolution, and accuracy for measuring thousands of lipid species. researchgate.netacs.org
Quantitative lipidomics aims to determine the absolute or relative amounts of specific lipid molecules within a sample. acs.org Techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are widely used for this purpose. creative-proteomics.comcreative-proteomics.comfrontiersin.org For triglycerides, including this compound (Trithis compound), LC-MS based approaches, particularly reversed-phase LC-MS, are effective for separating species based on their total carbon number and number of double bonds. nih.gov Shotgun lipidomics, which involves direct infusion of lipid extracts into the MS, also provides a rapid method for quantitative lipid profiling by using internal standards. acs.orgcreative-proteomics.comnih.gov For accurate quantification, it is essential to consider that the ionization efficiency of lipid species can be influenced by their concentration, the solvent composition, and the structure of their acyl chains, including the degree of unsaturation. acs.org Studies have utilized mixtures of triglycerides, such as triolein, tripalmitin, and trithis compound, as external calibrators in targeted lipidomics workflows to quantify triglyceride classes reflective of typical ratios in humans. mdpi.com
Qualitative lipidomics focuses on identifying the diverse range of lipid species present in a sample. researchgate.net Untargeted lipidomics approaches, often employing LC-MS or ultra-high-performance liquid chromatography-time-of-flight-tandem mass spectrometry (UHPLC-Q-TOF-MS/MS), are used for comprehensive lipid profiling, enabling the identification of numerous lipid molecules and subclasses. researchgate.netfrontiersin.org These methods can reveal differences in lipid patterns between samples, such as variations in triglyceride species. researchgate.net For instance, untargeted lipidomics has been applied to differentiate lipid patterns in different wheat varieties, where triglyceride molecules showed high abundance and diversity. researchgate.net Oxidative lipidomics, a specialized area, combines MS with techniques like collision-induced dissociation and electron-activated dissociation to elucidate the structures of oxidized lipid derivatives, including those formed from trithis compound under conditions like simulated frying. researchgate.netnih.gov This allows for the identification of non-volatile derivatives such as epoxy-, hydroperoxy-, hydroxy-, and oxo-triglycerides, providing insights into the oxidative degradation pathways of this compound and other triglycerides. researchgate.netnih.gov
Lipidomics profiling has been applied in various research areas, including cell biology, disease biomarker studies, and food science. researchgate.netcreative-proteomics.com It can help in understanding lipid metabolism, uncovering disease mechanisms, and identifying potential biomarkers. creative-proteomics.comcreative-proteomics.com For example, lipidomics has been used to analyze lipid composition in mammalian cells and tissues, including the identification of triglycerides like trithis compound. creative-proteomics.com Studies have also investigated altered lipid metabolism, including changes in linoleic acid metabolism, in conditions like prediabetes and type 2 diabetes through targeted and untargeted lipidomic profiling. biologists.comnih.gov
Data from Lipidomics Profiling:
| Lipid Class | Example Species | Analytical Method(s) Used | Application Context | Reference |
| Triglycerides | Trithis compound | LC-MS, Shotgun MS | Quantitative and Qualitative Profiling | acs.orgnih.govmdpi.com |
| Triglycerides | Trithis compound | Oxidative Lipidomics (MS) | Elucidation of Oxidative Derivatives | researchgate.netnih.gov |
| Various Lipids | - | LC-MS/MS, UHPLC-Q-TOF-MS/MS | Untargeted Profiling in Wheat Varieties | researchgate.netfrontiersin.org |
| Triglycerides | Various TAGs | LC-MS, TLC-GC | Altered Triglycerides in Diabetes Models | biologists.com |
| Fatty Acids | Linoleic Acid | GC-MS, LC-MS/MS | Analysis in Skin Surface Lipids, Red Meat, Foxtail Millet | creative-proteomics.comfrontiersin.orgmdpi.comresearchgate.net |
Emerging Analytical Techniques in this compound Research
Beyond established MS-based lipidomics, several emerging analytical techniques are being explored for the analysis of lipids, including those related to this compound. These techniques offer novel approaches for non-destructive analysis and integrated data interpretation.
Hyperspectral Imaging for Non-Destructive Detection
Hyperspectral imaging (HSI) is a non-destructive technology that combines conventional imaging with spectroscopy to capture both spatial and spectral information from an object. frontiersin.orgnih.gov This technique has shown potential for the rapid and non-destructive analysis of food quality and composition, including the assessment of fat content and fatty acid profiles. frontiersin.orgugpti.orgfrontiersin.org
While direct detection of this compound (Trithis compound) as a specific triglyceride molecule using HSI is still an evolving area, HSI has been successfully applied to the prediction and analysis of linoleic acid content in various matrices, such as red meat and flaxseed. mdpi.comfrontiersin.orgnih.govnih.govresearchgate.net Linoleic acid is a key component of this compound, and the spectral properties captured by HSI are related to the intrinsic physicochemical properties of the substances, including the absorption characteristics of C-H and C=C bonds present in fatty acids. mdpi.comnih.gov Studies have demonstrated the feasibility of using near-infrared HSI combined with chemometric models, such as Partial Least Squares Regression (PLSR), to predict the content of linoleic acid and other fatty acids in biological samples. mdpi.comfrontiersin.orgfrontiersin.orgresearchgate.net
Research findings indicate that HSI, particularly in the near-infrared region, can provide reliable predictions of fatty acid content. frontiersin.orgfrontiersin.orgresearchgate.net For example, studies on red meat and flaxseed have shown good prediction abilities for linoleic acid content using HSI coupled with advanced modeling techniques like Bayesian and CNN-Bi-LSTM models. mdpi.comfrontiersin.orgnih.govnih.gov These studies highlight the potential of HSI as a rapid and environmentally friendly tool for assessing lipid composition without the need for complex sample preparation. frontiersin.orgresearchgate.net
Data from Hyperspectral Imaging Studies:
| Analyte | Sample Matrix | Wavelength Range (nm) | Modeling Technique(s) Used | Prediction Performance (e.g., R²) | Reference |
| Linoleic Acid | Red Meat | Visible-Near Infrared | PLSR, CNN-Bi-LSTM, Bayes-CNN-Bi-LSTM | Up to 0.909 (R²p) | mdpi.comnih.govresearchgate.net |
| Linoleic Acid | Flaxseed | 380-1018 | PLSR, MLR, SVR, PCR | Up to 0.8028 (R²p) | frontiersin.orgnih.gov |
| Fatty Acids | Walnuts | 900-1700 | MPLS | Reliable SEP values | frontiersin.orgresearchgate.net |
Integrative Omics Data Analysis in Lipid Research
Integrative omics analysis combines data from multiple high-throughput technologies, such as genomics, transcriptomics, proteomics, and lipidomics, to gain a more comprehensive understanding of biological systems. biologists.comnih.govmdpi.comfrontiersin.orgnih.govmdpi.com In lipid research, integrating lipidomics data with other omics layers can provide deeper insights into the complex regulation of lipid metabolism and its involvement in various biological processes and diseases. nih.govfrontiersin.orgnih.govmdpi.comoup.com
Analyzing lipidomics data, including information on this compound and its derivatives, within an integrative framework allows researchers to connect changes in lipid profiles to alterations in gene expression, protein levels, or metabolic pathways. biologists.comfrontiersin.orgnih.govmdpi.comoup.com This can help in identifying the molecular mechanisms underlying observed lipid changes and their functional consequences. nih.govfrontiersin.orgnih.gov
Studies have successfully applied integrative omics approaches to investigate lipid metabolism. For instance, integrated lipidomic and transcriptomic analyses have been used to identify altered triglyceride levels and dysregulated lipid pathways in models of prediabetes and type 2 diabetes. biologists.com These studies can reveal associations between specific lipid species, such as triglycerides containing saturated fatty acids, and the expression of enzymes involved in lipid synthesis. biologists.com Integrative analyses have also been employed to understand lipid metabolism regulation by specific factors, like peroxisome proliferator-activated receptors (PPARs), by combining transcriptomics, proteomics, and lipidomics data. frontiersin.org Furthermore, multi-omics integrative analyses, including metabolomics, lipidomics, and transcriptomics, have been used to uncover metabolic signatures associated with conditions like osteoarthritis, highlighting alterations in pathways such as linoleic acid metabolism. nih.govnih.gov Tools and platforms are being developed to facilitate the integrated analysis of lipidomics data with other omics datasets, enabling researchers to explore lipid characteristics, pathways, and networks in a systems biology context. oup.com
Key aspects of integrative omics analysis in lipid research:
Data Integration: Combining datasets from lipidomics with transcriptomics, proteomics, metabolomics, etc. biologists.comnih.govmdpi.comfrontiersin.orgnih.govmdpi.com
Pathway Analysis: Identifying lipid metabolic pathways and networks that are altered in specific conditions. biologists.comnih.govfrontiersin.orgnih.govoup.com
Correlation Analysis: Exploring correlations between lipid levels and the expression of genes or proteins involved in lipid metabolism. mdpi.combiologists.commdpi.com
Identification of Key Molecules: Pinpointing specific lipids, genes, or proteins that play crucial roles in lipid-related processes. biologists.commdpi.com
Systems Biology Perspective: Gaining a holistic understanding of how lipids function within the broader biological system. oup.com
Integrative omics studies have revealed the involvement of linoleic acid metabolism in various biological contexts, including its alteration in metabolic disorders and its association with specific genes and pathways. nih.govnih.govmdpi.com
Biosynthesis and Metabolic Transformations of Linolein and Linoleic Acid
De Novo Fatty Acid Synthesis Pathways Leading to Linoleic Acid Precursors
The synthesis of fatty acids, including the precursors to linoleic acid, begins with de novo fatty acid synthesis. This fundamental pathway in many organisms produces saturated and monounsaturated fatty acids. The primary precursor for fatty acid biosynthesis in plants is acetyl-CoA researchgate.net. Acetyl-CoA is catalyzed through a series of enzymatic steps involving acetyl coenzyme A carboxylase (ACCase) and fatty acid synthase (FAS) to produce saturated fatty acids, such as palmitic acid (16:0) and stearic acid (18:0) researchgate.net. Stearic acid can then be converted to the monounsaturated oleic acid (18:1 cis-9) through the action of stearoyl-ACP desaturase (SAD) or Δ9-desaturase pnas.orgresearchgate.net. Oleic acid serves as the direct precursor for linoleic acid synthesis in organisms capable of producing LA oup.comnih.govfrontiersin.orgresearchgate.net.
Elongation and Desaturation Processes in Linoleic Acid Formation
The conversion of oleic acid to linoleic acid involves a specific desaturation step, introducing a second double bond into the fatty acid chain.
Role of Specific Fatty Acid Desaturases (e.g., Δ12-Fatty Acid Desaturase/FAD2)
The key enzyme responsible for the biosynthesis of linoleic acid from oleic acid is Δ12-fatty acid desaturase, also known as FAD2 (Fatty Acid Desaturase 2) nih.govfrontiersin.orgresearchgate.netnih.gov. This enzyme is a microsomal protein located in the endoplasmic reticulum in plants pnas.orgfrontiersin.org. FAD2 catalyzes the insertion of a cis double bond at the Δ12 position (between carbon atoms 12 and 13) of oleic acid (18:1 cis-9), resulting in the formation of linoleic acid (18:2 cis-9, cis-12) frontiersin.orgresearchgate.netoup.comresearchgate.net. While mammals possess fatty acid desaturases, they typically lack the Δ12 desaturase activity required to synthesize linoleic acid, making it an essential fatty acid in their diet oup.comnih.govpnas.org. In plants, FAD2 is crucial for the synthesis of polyunsaturated fats, particularly in non-photosynthetic tissues like developing seeds frontiersin.org. Different isoforms of FAD2 (e.g., FAD2-1, FAD2-2, FAD2-3, FAD2-4) exist in plants, often exhibiting varying expression patterns in different tissues frontiersin.orgoup.com.
Regulation of Desaturase Gene Expression
The expression of fatty acid desaturase genes, including FAD2, is subject to various regulatory mechanisms. In plants, FAD2 gene expression can be influenced by environmental factors such as temperature, light, and wounding frontiersin.orgoup.com. For instance, low temperatures can regulate FAD2 at a transcriptional level in some plants oup.com. The promoters of FAD2 genes contain cis-regulatory elements that are involved in responses to biotic and abiotic stresses, as well as controlling gene expression specifically in seeds researchgate.net. The differential expression of FAD2 isoforms in different plant tissues also contributes to the variation in fatty acid composition frontiersin.orgoup.com. Modifying the expression of FAD genes, particularly FAD2, through genetic engineering or plant breeding is a strategy used to alter the oleic and linoleic acid content in oilseed crops for various applications frontiersin.orgresearchgate.net.
Biohydrogenation of Linoleic Acid and Conjugated Linoleic Acid (CLA) Formation
In certain biological systems, particularly the digestive tracts of ruminant animals and, to some extent, the human gut, linoleic acid undergoes biohydrogenation. This process, carried out by microorganisms, converts unsaturated fatty acids into more saturated forms. Biohydrogenation of linoleic acid leads to the formation of various intermediates, including conjugated linoleic acid (CLA) isomers animbiosci.orgresearchgate.netresearchgate.netwikipedia.orginternationalscholarsjournals.commdpi.compropionix.rumdpi.comnih.gov.
Microbial Conversion Mechanisms (e.g., Rumen and Gut Microbiota)
The rumen microbiota in ruminant animals plays a significant role in the biohydrogenation of dietary unsaturated fatty acids, including linoleic acid animbiosci.orgresearchgate.netinternationalscholarsjournals.commdpi.comnih.govanimbiosci.orgresearchgate.net. This process is considered a detoxification mechanism for the microorganisms, as unsaturated fatty acids can be toxic to them mdpi.comanimbiosci.org. The biohydrogenation of linoleic acid in the rumen typically involves an initial isomerization step catalyzed by linoleate (B1235992) isomerase, leading to the formation of conjugated linoleic acid, primarily the cis-9, trans-11 CLA isomer, also known as rumenic acid animbiosci.orgwikipedia.orginternationalscholarsjournals.commdpi.com. Rumen bacteria, such as Butyrivibrio fibrisolvens and Megasphaera elsdenii, are known to be involved in this process internationalscholarsjournals.com. Subsequently, CLA can be further hydrogenated to vaccenic acid (trans-11 C18:1), which can then be hydrogenated to stearic acid (C18:0) animbiosci.orgresearchgate.netwikipedia.orgmdpi.com. Different groups of rumen bacteria are responsible for these sequential hydrogenation steps mdpi.comanimbiosci.org.
Endogenous Desaturation Pathways in Mammals (e.g., Δ9-desaturase activity)
While mammals possess endogenous desaturation enzymes, such as Δ9-desaturase, these enzymes are primarily involved in the synthesis of monounsaturated fatty acids or the elongation and desaturation of other fatty acid precursors. The direct endogenous desaturation of linoleic acid itself by Δ9-desaturase to produce other polyunsaturated fatty acids is not a prominently documented metabolic pathway in mammals based on the available search results. The metabolism of linoleic acid in mammals primarily proceeds through elongation and further desaturation to longer-chain omega-6 PUFAs, such as arachidonic acid, and through oxidative pathways.
Oxidative Metabolism and Formation of Oxygenated Metabolites (Oxylipins)
Linoleic acid is readily metabolized through oxidative pathways, generating a wide range of bioactive compounds collectively known as oxylipins. wikidata.orguni.lunih.govnih.gov These molecules play crucial roles in cell signaling and are implicated in various physiological and pathophysiological processes, including inflammation and pain perception. nih.govmetabolomicsworkbench.orglipidmaps.org The formation of oxylipins from linoleic acid can occur via enzymatic catalysis or non-enzymatic processes. wikidata.orguni.lunih.govnih.gov
Lipoxygenase (LOX) Catalyzed Reactions
Lipoxygenases (LOXs) are a family of enzymes that catalyze the stereospecific hydroperoxidation of polyunsaturated fatty acids containing a cis,cis-1,4-pentadiene structure, such as linoleic acid. nih.govnih.govnih.govnih.gov This enzymatic reaction inserts molecular oxygen into the fatty acid chain, leading to the formation of hydroperoxy fatty acids. nih.govnih.gov Specific LOX isoforms acting on linoleic acid can produce characteristic hydroperoxides, such as 9-hydroperoxy-octadecadienoic acid (9-HpODE) and 13-hydroperoxy-octadecadienoic acid (13-HpODE). wikidata.org These hydroperoxides can then be further metabolized to their corresponding hydroxy fatty acids, 9-hydroxy-octadecadienoic acid (9-HODE) and 13-hydroxy-octadecadienoic acid (13-HODE). wikidata.orgnih.govwikidata.org
Cyclooxygenase (COX) and Cytochrome P450 (CYP) Pathways
In addition to the LOX pathway, linoleic acid is also a substrate for cyclooxygenase (COX) and cytochrome P450 (CYP) enzymes. wikidata.orguni.lunih.govuni.lunih.govnih.govwikipedia.org While COX enzymes are primarily known for their role in the metabolism of arachidonic acid to prostaglandins, they can also metabolize linoleic acid. nih.gov Cytochrome P450 enzymes, particularly those in the CYP2C and CYP2J subfamilies, are significant in the metabolism of linoleic acid, primarily catalyzing the epoxidation of its double bonds. wikidata.orgnih.gov This leads to the formation of epoxy-octadecamonoenoic acids (EpOMEs), such as 9,10-epoxy-octadecenoic acid (9,10-EpOME) and 12,13-epoxy-octadecenoic acid (12,13-EpOME). nih.govnih.govuni.lu These epoxides can subsequently be hydrolyzed by soluble epoxide hydrolase (sEH) to form the corresponding dihydroxy-octadecenoic acids (DiHOMEs), including 9,10-dihydroxy-octadecenoic acid (9,10-DiHOME) and 12,13-dihydroxy-octadecenoic acid (12,13-DiHOME). nih.govuni.lu
Non-Enzymatic Lipid Peroxidation and Formation of Oxidized Linoleic Acid Metabolites (OXLAMs)
Linoleic acid is highly susceptible to non-enzymatic oxidation, a process known as lipid peroxidation. uni.lumetabolomicsworkbench.org This can be initiated by reactive oxygen species (ROS), such as free radicals (e.g., hydroxyl radical) or singlet oxygen, particularly under conditions of oxidative stress. nih.govnih.govuni.lumetabolomicsworkbench.org Non-enzymatic peroxidation of linoleic acid results in the formation of a complex mixture of oxidized products, collectively referred to as oxidized linoleic acid metabolites (OXLAMs). uni.lu These include hydroperoxy and hydroxy derivatives, often as racemic mixtures of stereoisomers, such as 9-HpODE, 13-HpODE, 9-HODE, and 13-HODE. nih.gov Unlike enzymatic reactions which are typically stereospecific, non-enzymatic oxidation tends to produce a wider variety of isomers and racemic mixtures. nih.gov
Anaerobic Degradation Pathways of Linoleic Acid
Linoleic acid can also undergo degradation under anaerobic conditions, primarily mediated by microbial communities. This process is particularly relevant in environments such as anaerobic digesters treating lipid-rich waste or in the gut microbiome.
Microbial Degradation Products and Mechanisms
The anaerobic degradation of linoleic acid by microorganisms is a slower process compared to aerobic oxidation. The initial step often involves the hydrolysis of triglycerides (like linolein) to release free fatty acids, including linoleic acid. Microbial metabolism of linoleic acid under anaerobic conditions can lead to the formation of various intermediate and end products. Studies have identified both unsaturated and saturated fatty acids as degradation products. Unsaturated byproducts, such as oleic acid (C18:1) and palmitoleic acid (C16:1), may be transiently formed. Saturated fatty acids, including palmitic acid (C16:0) and myristic acid (C14:0), are also produced and can accumulate. Further degradation can yield shorter-chain fatty acids like lauric acid (C12:0) and hexanoic acid (C6:0), ultimately leading to the production of acetate.
Postulated Beta-Oxidation in Anaerobic Environments
The metabolic fate of this compound in anaerobic environments begins with the hydrolysis of the triglyceride into glycerol (B35011) and its constituent fatty acids, including linoleic acid. While the classical beta-oxidation pathway, which breaks down fatty acids into acetyl-CoA, does not inherently require oxygen for the core enzymatic reactions, the subsequent complete oxidation of acetyl-CoA via the citric acid cycle and oxidative phosphorylation typically relies on aerobic respiration vaia.comwikipedia.orgwikipedia.org. Consequently, in anaerobic settings, the beta-oxidation of fatty acids, including linoleic acid derived from this compound, is postulated to occur through modified pathways or in conjunction with other anaerobic metabolic processes nih.govvaia.com.
Research into the anaerobic degradation of unsaturated long-chain fatty acids (LCFAs) like linoleic acid highlights complexities not present in aerobic beta-oxidation. One frequently postulated initial step in the anaerobic breakdown of unsaturated fatty acids is biohydrogenation, where double bonds are reduced rnasinc.comresearchgate.netasm.orgclemson.edu. This saturation would yield saturated fatty acids that can then potentially enter a form of beta-oxidation researchgate.net. Studies have detected saturated and monounsaturated products, such as oleic acid (C18:1) and palmitic acid (C16:0), during the anaerobic degradation of linoleic acid (C18:2), supporting the idea of initial hydrogenation and subsequent beta-oxidation rnasinc.comresearchgate.net. Palmitic acid is considered a potential key intermediate in the anaerobic degradation of oleic acid, which itself can be formed from linoleic acid rnasinc.comresearchgate.net.
However, some research suggests the possibility of direct beta-oxidation of unsaturated LCFAs without prior complete saturation, although the detailed mechanisms remain unclear researchgate.netasm.org. The specific sequence of reactions involved in the anaerobic degradation of unsaturated LCFAs is still a subject of investigation asm.org.
Microbial communities play a crucial role in the anaerobic metabolism of linoleic acid. In anaerobic digestion systems, the degradation of LCFAs is often carried out by syntrophic bacteria in association with hydrogen-utilizing methanogens nih.govasm.org. These syntrophic bacteria, such as those belonging to the genus Syntrophomonas and certain clusters within Clostridium, are capable of beta-oxidizing fatty acids to acetate, hydrogen, and formate (B1220265) nih.govresearchgate.netasm.orgasm.org. The removal of hydrogen by methanogens is essential to make the beta-oxidation reactions thermodynamically favorable under anaerobic conditions asm.org.
Studies investigating the impact of linoleic acid on anaerobic microbial communities have shown that it can influence metabolic shifts. For instance, in Saccharomyces cerevisiae under anaerobic conditions, linoleic acid supplementation led to increased glucose consumption and ethanol (B145695) production, suggesting an interaction with primary carbon metabolism and potentially an alternative metabolic route nih.govresearchgate.net. In anaerobic digestion, the presence of unsaturated LCFAs can inhibit methanogenic activity, and their conversion to shorter-chain fatty acids can help to alleviate this inhibition rnasinc.comresearchgate.netresearchgate.net.
Detailed research findings on the anaerobic metabolism of linoleic acid have provided insights into the products formed and the microbial populations involved. One study observed the transient formation of unsaturated oleic (C18:1) and palmitoleic (C16:1) acids, alongside the stoichiometric production of saturated palmitic (C16:0) and myristic (C14:0) acids during anaerobic degradation of linoleic acid rnasinc.com.
The following table summarizes some observed metabolic products during the anaerobic degradation of linoleic acid in mixed anaerobic cultures:
| Substrate | Observed Products (Examples) | Environment/Organism |
| Linoleic Acid | Oleic Acid (C18:1), Palmitic Acid (C16:0), Myristic Acid (C14:0), Palmitoleic Acid (C16:1) | Mixed anaerobic cultures |
| Linoleic Acid | Vaccenic Acid (trans-11-18:1), 10-hydroxy-18:1, Conjugated Linoleic Acids (CLA), Stearic Acid (18:0) | Human gut bacteria (e.g., Roseburia, Butyrivibrio fibrisolvens) asm.org |
| Linoleic Acid | Increased Ethanol, altered fatty acid profile | Saccharomyces cerevisiae (anaerobic) nih.govresearchgate.net |
The postulated beta-oxidation of linoleic acid in anaerobic environments is thus a complex process likely involving initial hydrogenation steps, carried out by specific anaerobic bacteria, followed by a modified or coupled form of beta-oxidation that yields shorter-chain fatty acids and acetate, often in syntrophic relationships with hydrogen-consuming microorganisms nih.govrnasinc.comasm.orgclemson.edu. The exact enzymatic machinery and complete pathways for unsaturated fatty acid degradation under strict anaerobic conditions are still areas of active research asm.org.
Enzymology and Mechanistic Studies of Linolein Interacting Enzymes
Characterization of Desaturases and Elongases Involved in Polyunsaturated Fatty Acid Synthesis
Polyunsaturated fatty acid (PUFA) biosynthesis pathways involve a series of desaturation and elongation reactions. Linoleic acid (LA) and alpha-linolenic acid (ALA) are key precursors in the synthesis of longer-chain PUFAs. Desaturases introduce double bonds into fatty acyl chains, while elongases increase the chain length by adding two-carbon units. wikipedia.orgnih.gov
Enzyme Kinetics and Substrate Specificity
Fatty acid desaturases (FADS) are a family of enzymes that introduce double bonds at specific positions relative to the carboxyl end of a fatty acid chain (delta desaturases) or the methyl end (omega desaturases). wikipedia.org For instance, Δ12-desaturase catalyzes the conversion of oleic acid (18:1 Δ9) to linoleic acid (18:2 Δ9,12). frontiersin.org Δ6-desaturase (FADS2) is a critical enzyme that acts on linoleic acid (18:2 Δ9,12) to produce gamma-linolenic acid (GLA, 18:3 Δ6,9,12) and on alpha-linolenic acid (18:3 Δ9,12,15) to form stearidonic acid (SDA, 18:4 Δ6,9,12,15). wikipedia.orgnih.govnih.gov These enzymes exhibit substrate preferences, which can vary between species. nih.govmdpi.comresearchgate.net Studies involving domain swapping and site-directed mutagenesis have been employed to identify the regions and specific amino acid residues that influence the substrate specificity of desaturases. nih.govresearchgate.netnih.gov For example, sequences between histidine boxes I and II in Δ6 desaturases have been shown to play a pivotal role in substrate preference. nih.gov
Fatty acid elongases (ELOVL) catalyze the addition of two-carbon units to the carboxyl end of fatty acyl-CoA substrates. creative-biostructure.comspringermedizin.de This process alternates with desaturation steps in the synthesis of long-chain PUFAs. wikipedia.org Different elongases exhibit distinct substrate specificities for fatty acid chain lengths and the degree of unsaturation. springermedizin.de For example, ELOVL5 shows activity with C18 and C20 PUFAs, while ELOVL2 is active with C20 and C22 PUFAs. plos.org The elongation of linoleic acid by a Δ9-elongase can produce eicosadienoic acid (20:2 Δ11,14), which can then be further desaturated by a Δ8-desaturase in an alternative pathway for PUFA synthesis found in some organisms. frontiersin.orgnottingham.ac.uk
Structural Biology of Fatty Acid Modifying Enzymes
Fatty acid desaturases are typically integral membrane proteins found in the endoplasmic reticulum. creative-biostructure.comebi.ac.ukresearchgate.net They characteristically contain three conserved histidine boxes that are involved in coordinating a diiron catalytic center. creative-biostructure.comebi.ac.ukresearchgate.net Crystal structures of stearoyl-CoA desaturase 1 (SCD1), a Δ9-desaturase, have provided insights into the mechanism of substrate binding and the introduction of the double bond. creative-biostructure.comjst.go.jp These structures reveal a hydrophobic core of transmembrane helices that anchor the enzyme to the membrane. creative-biostructure.comebi.ac.uk
Fatty acid elongases are also integral membrane proteins located in the endoplasmic reticulum. creative-biostructure.comspringermedizin.de They consist of transmembrane domains for membrane anchoring and catalytic domains containing conserved motifs essential for substrate binding and activity. creative-biostructure.comspringermedizin.de Structural analysis of human ELOVL7, a 3-keto acyl-CoA synthase involved in the elongation cycle, revealed an inverted transmembrane barrel forming a tunnel where substrate binding occurs, with the active site located deep within the membrane. creative-biostructure.comnih.govnih.gov This structure suggests that chain elongation proceeds via an acyl-enzyme intermediate involving a conserved histidine residue. nih.govnih.gov
Investigating Lipases and Esterases in Linolein Hydrolysis
This compound, as a triglyceride, is subject to hydrolysis by lipases and esterases, which cleave the ester bonds to release glycerol (B35011) and free fatty acids, including linoleic acid. While the search results did not provide specific details on the enzymatic hydrolysis of this compound itself, the general mechanisms of lipases and esterases on triglycerides and fatty acid esters are well-established. These enzymes typically utilize a catalytic triad (B1167595) (often Ser-His-Asp or Ser-His-Glu) to facilitate the nucleophilic attack on the ester carbonyl carbon, leading to the release of the fatty acid. The specificity of lipases and esterases can vary depending on the length and saturation of the fatty acid chains within the triglyceride.
Mechanisms of Isomerase Enzymes in Conjugated Linoleic Acid Formation
Linoleic acid isomerases catalyze the conversion of linoleic acid (cis-9, cis-12-octadecadienoate) into conjugated linoleic acid (CLA) isomers, primarily the cis-9, trans-11 and trans-10, cis-12 isomers. ontosight.aiwikipedia.org This process involves the rearrangement of the double bonds, resulting in a conjugated system. ontosight.ai Linoleate (B1235992) isomerase activity is significant in microorganisms, particularly in the rumen bacteria of ruminants and in certain probiotic bacteria like Lactobacillus and Bifidobacterium species, contributing to the CLA content in meat and dairy products. ontosight.aipnas.org
The mechanism of linoleate isomerase involves complex reactions facilitating the isomerization. ontosight.ai Studies on Propionibacterium acnes polyunsaturated fatty acid isomerase suggest a mechanism involving hydrogen transfer and double bond rearrangement, possibly mediated by a FAD cofactor. pnas.org The enzyme recognizes and binds to linoleic acid to catalyze the rearrangement. ontosight.ai Some linoleic acid isomerase systems may be multi-component and require cofactors like NAD(P)H and FAD. tandfonline.com Linoleic acid hydroperoxide isomerase, found in plants, can catalyze the isomerization of linoleic acid hydroperoxides and also facilitate substitution reactions at the carbon bearing the hydroperoxide group through a possible nucleophilic mechanism. nih.gov
Detailed Enzymatic Catalysis of Linoleic Acid Oxidation
Linoleic acid is susceptible to enzymatic oxidation, primarily catalyzed by lipoxygenases. escholarship.orgoup.comescholarship.org This process leads to the formation of fatty acid hydroperoxides. oup.comresearchgate.netwur.nlmdpi.com
Lipoxygenases (e.g., Soybean Lipoxygenase-1): Active Site Geometry and Hydrogen Tunneling
Lipoxygenases (LOXs) are a family of non-heme iron-containing dioxygenases that catalyze the regio- and stereoselective hydroperoxidation of polyunsaturated fatty acids containing a cis,cis-1,4-pentadiene system. researchgate.netmdpi.comresearchgate.netuu.nl Linoleic acid is a common substrate for plant lipoxygenases, yielding primarily 9- or 13-hydroperoxide derivatives depending on the enzyme source and reaction conditions. wur.nltno.nl Soybean lipoxygenase-1 (SLO-1) is a well-studied example that predominantly forms the (13S)-hydroperoxide of linoleic acid. wur.nl
The active site of most lipoxygenases contains a single non-heme iron atom, typically coordinated by three histidine residues, a C-terminal isoleucine, water, and a variable sixth ligand. uu.nlresearchgate.net In the resting state, the iron is usually in the high-spin Fe(II) form with a distorted octahedral geometry. researchgate.net Upon activation, the iron is oxidized to the high-spin Fe(III) form. researchgate.net X-ray absorption spectroscopy and crystal structures have provided details on the iron coordination sphere and active site architecture. uu.nlresearchgate.netpsu.edu
The catalytic mechanism of lipoxygenase involves the abstraction of a hydrogen atom from the methylene (B1212753) group between the two double bonds of the fatty acid substrate, followed by the insertion of molecular oxygen. mdpi.comcerealsgrains.org In the case of linoleic acid, hydrogen abstraction occurs from the C-11 methylene group. pnas.org This reaction is believed to proceed via a free radical mechanism involving a fatty acid radical intermediate. researchgate.netcerealsgrains.org
A notable feature of the hydrogen abstraction catalyzed by soybean lipoxygenase-1 is the significant contribution of quantum mechanical tunneling. pnas.orgiu.eduacs.orgacs.orgrutgers.edu Evidence for tunneling includes large kinetic isotope effects (KIEs) for hydrogen abstraction, which are often weakly temperature-dependent. iu.eduacs.orgacs.orgrutgers.edu For SLO-1, the room temperature KIE (kH/kD) has been reported to be around 81, strongly suggesting a tunneling mechanism. iu.eduacs.org Theoretical studies using quantum wavepacket dynamics and hybrid QM/MM calculations have supported the role of tunneling and have provided insights into how the active site geometry and protein dynamics influence this process. pnas.orgiu.edurutgers.eduacs.org The changing active site geometry can influence the tunneling process. iu.edu Studies have also explored how protein restructuring, potentially originating from the protein-solvent interface, can provide the thermal activation driving active site hydrogen tunneling in SLO-1. pnas.org
The active site geometry around the iron center, including the coordination number and the arrangement of ligands, plays a crucial role in the enzyme's reactivity and the facilitation of hydrogen tunneling. uu.nlresearchgate.netacs.org While crystal structures often show a five-coordinate iron in the ferrous state, spectroscopic studies suggest the presence of both five- and six-coordinate species, with the protein environment influencing the coordination. acs.org
| Enzyme Type | Function | Key Substrate (related to this compound) | PubChem CID (Linoleic Acid) |
| Fatty Acid Desaturase | Introduces double bonds into fatty acid chains | Linoleic Acid, Oleic Acid | 5280449 |
| Fatty Acid Elongase | Extends fatty acid chain length by two carbons | Linoleic Acid | 5280449 |
| Lipase (B570770)/Esterase | Hydrolyzes ester bonds in triglycerides and fatty acid esters | This compound | 5280449 (for constituent) |
| Linoleate Isomerase | Converts linoleic acid to conjugated linoleic acid isomers | Linoleic Acid | 5280449 |
| Lipoxygenase | Catalyzes hydroperoxidation of polyunsaturated fatty acids | Linoleic Acid | 5280449 |
Peroxidases (e.g., Manganese Peroxidase, Laccase) in Lipid Degradation
Peroxidases, particularly manganese peroxidase (MnP) and, in some contexts, laccase, are known to be involved in the degradation of lipids, including unsaturated fatty acids like linoleic acid. While primarily studied for their role in lignin (B12514952) degradation, these enzymes can also catalyze oxidative reactions involving lipids.
Manganese peroxidase (MnP), an extracellular heme-containing enzyme, is involved in lignin degradation and can also participate in the degradation of unsaturated fatty acids such as linoleic acid and their derivatives mdpi.comnih.gov. The MnP-lipid system, involving chelated Mn³⁺, can generate reactive intermediates, such as peroxy radicals, from unsaturated fatty acids nih.gov. These radicals can then contribute to the degradation of various organic compounds nih.gov. Studies have shown that Ceriporiopsis subvermispora, a white-rot fungus, can peroxidize unsaturated fatty acids during wood biotreatment, and the extent of linoleic acid peroxidation correlates positively with the level of MnP activity researchgate.net. In vitro assays have demonstrated oxygen consumption during linoleic acid peroxidation initiated by MnP researchgate.net.
Laccases, multi-copper oxidase enzymes, also play a role in the degradation of lignin and other aromatic compounds mdpi.com. While some reports indicated no significant peroxidation of linoleic acid by laccase alone, others have shown partial reactivity with unsaturated fatty acids and triglycerides like trithis compound (B126924) (this compound), leading to the formation of hydroperoxides and epoxides csic.es. The laccase-mediator system has been shown to oxidize a variety of unsaturated lipids, including linoleic acid and trithis compound, to a much larger extent than laccase alone csic.es. This suggests that mediators enhance the ability of laccase to degrade these lipids csic.es.
Role of Auxiliary Enzymes and Cofactors in Oxidative Processes
The enzymatic degradation of lipids, especially unsaturated fatty acids, often requires the involvement of auxiliary enzymes and cofactors to facilitate the complete breakdown of the molecules.
In the β-oxidation pathway, which is the primary process for fatty acid breakdown, auxiliary enzymes are necessary for the metabolism of unsaturated fatty acids. For instance, in Escherichia coli, the degradation of unsaturated fatty acids with double bonds at certain positions, like linoleic acid (cis,cis-Δ⁹,Δ¹²-octadecadienoic acid), requires the auxiliary enzyme FadH, a 2,4-dienoyl-CoA reductase mdpi.com. This enzyme, containing a [4Fe-4S] cluster, NADPH, FAD, and FMN domains, uses the reducing power of NADPH to modify the double bond, allowing the molecule to re-enter the β-oxidation cycle mdpi.com. In Saccharomyces cerevisiae, the efficient degradation of conjugated linoleic acid isomers primarily relies on the activity of Δ³,Δ²-enoyl-CoA isomerase, alongside the core β-oxidation enzymes nih.gov.
Cofactors such as CoA, NADPH, NADH, and ATP are essential for the β-oxidation process frontiersin.orgnih.gov. Fatty acyl-CoA is a key intermediate, formed after the activation of fatty acids by fatty acyl-CoA synthetase frontiersin.orgnih.gov. The reducing power provided by NADPH and NADH is crucial for the activity of certain enzymes involved in the degradation of unsaturated fatty acids mdpi.comfrontiersin.orgnih.gov. Metal ions can also act as cofactors or catalysts in lipid degradation processes. For example, Fe²⁺ ions can catalyze the degradation of colneleic acid in a non-enzymatic model system ebi.ac.ukportlandpress.comnih.govnih.gov.
Biological Occurrence and Distribution of Linolein and Its Precursors/metabolites
Diversity of Linoleic Acid Content in Plant Lipids
Linoleic acid is widely distributed in the plant kingdom, particularly as a major fatty acid component of many plant seed oils. The content of LA in plant lipids exhibits significant diversity, varying considerably among different plant species and even within different tissues of the same plant researchgate.netaocs.orgmdpi.com.
Major oilseed crops often contain high levels of linoleic acid. For instance, soybean and sunflower oils are known to be rich in LA aocs.org. Unconventional oils and seeds also contribute to this diversity; evening primrose (Oenothera biennis) oil is a notable source, containing approximately 72.5% linoleic acid mdpi.com. Hemp oil from non-drug varieties of Cannabis sativa can contain LA as the most representative fatty acid, ranging from 55.41% to 56.94% of total fatty acids mdpi.com. Guava seed oil also identifies omega-6 (linoleic acid) as its main fatty acid researchgate.net.
The varying proportions of linoleic acid, alongside other fatty acids, contribute to the distinct properties and nutritional profiles of different plant oils.
Tissue-Specific Accumulation (e.g., Seed Oils, Leaves)
The accumulation of linoleic acid and other fatty acids is often tissue-specific within plants, with the highest concentrations of storage lipids, primarily in the form of triglycerides (like Linolein), found in seeds researchgate.netaocs.orgresearchgate.net. Seed oils can be composed of up to 75% triacylglycerols, and oilseeds are often ≥ 95% triacylglycerols aocs.org.
In contrast, the presence of unusual fatty acids in plant leaves, roots, or stems is generally more limited researchgate.netresearchgate.net. Leaves, particularly those active in photosynthesis, have a different lipid composition, with a higher proportion of polar lipids like glycolipids and phospholipids (B1166683), and typically contain little or no detectable triacylglycerols aocs.org. For example, in Arabidopsis leaves, plastid glycolipids and phospholipids constitute a significant majority of total lipids, while triacylglycerols are virtually absent aocs.org. This highlights the primary role of seeds as storage organs for energy-rich lipids containing fatty acids like linoleic acid.
Specific enzymes involved in fatty acid synthesis and desaturation also show tissue-specific expression patterns. For instance, the FAD2-1 desaturase, which converts oleic acid to linoleic acid, is described as seed-specific in some plants, while FAD2-2 can be constitutively expressed in both developing seeds and vegetative tissues frontiersin.org.
Genetic and Environmental Regulation of Plant Lipid Profiles
The fatty acid composition of plant lipids, including the content of linoleic acid, is influenced by a complex interplay of genetic and environmental factors. Key enzymes, such as fatty acid desaturase 2 (FAD2), play a crucial role in determining the levels of linoleic acid by catalyzing the introduction of a second double bond into oleic acid frontiersin.orgmdpi.comresearchgate.net. The FAD3 enzyme further desaturates linoleic acid to alpha-linolenic acid mdpi.comoup.com. The expression levels and activity of these desaturases are critical determinants of the ratio of unsaturated fatty acids in plant tissues, particularly in seeds frontiersin.orgmdpi.comresearchgate.net.
Genetic approaches, such as silencing or overexpressing genes like FAD2 and FAD3, have been explored to modify the fatty acid composition of oilseed crops, aiming to alter the balance between oleic, linoleic, and linolenic acids for improved nutritional or industrial properties frontiersin.orgmdpi.comresearchgate.netresearchgate.net.
Environmental conditions during plant growth significantly impact lipid profiles. Factors such as temperature, humidity, and rainfall can alter the composition of oils mdpi.comnih.gov. High-temperature conditions and drought, for example, have been shown to decrease the levels of linoleic acid and alpha-linolenic acid in oil crops like rapeseed and sunflower, while increasing the content of oleic acid mdpi.comnih.gov. Light also influences the expression of genes involved in oil synthesis nih.gov. This indicates that the final fatty acid composition is a result of the plant's genetic potential modified by the environmental conditions it experiences.
Microbial Production and Biotransformation of Linoleic Acid Derivatives
Microorganisms play a significant role in the metabolism and biotransformation of linoleic acid, particularly in the production of conjugated linoleic acid (CLA) isomers. This occurs in various environments, including the digestive tracts of animals and within plant tissues as part of endophytic relationships.
Endophytic Fungi and Bacterial Metabolite Isolation
Endophytic microbes, which live within plant tissues, are known to produce a variety of secondary metabolites mdpi.comdergipark.org.trplantprotection.pl. Some studies have identified fatty acids, including linoleic acid, as components of the extracts from endophytic fungi nih.gov. For instance, analysis of fatty acids in endophytic fungi isolated from Gundelia tournefortii revealed linoleic acid as one of the main fatty acids present, alongside stearic, oleic, palmitic, and caprylic acids nih.gov. While endophytic microbes are recognized as sources of bioactive compounds, their primary role in the context of linoleic acid appears to be more related to containing it as a structural component or potentially transforming it, rather than de novo production for widespread distribution, unlike the role of gut microbiota in CLA synthesis.
Rumen and Human Gut Microbiota as Sources of CLA
A well-established area of microbial biotransformation of linoleic acid is the production of conjugated linoleic acid (CLA) by bacteria in the digestive tract. Rumen bacteria, particularly Butyrivibrio fibrisolvens, are primary agents in the biohydrogenation of dietary linoleic acid. This process involves the isomerization of linoleic acid to various CLA isomers, notably cis-9, trans-11 CLA (rumenic acid), which can then be further hydrogenated to vaccenic acid and ultimately stearic acid nih.govoup.commdpi.comconicet.gov.ar. This microbial activity in the rumen is a major source of CLA that accumulates in the meat and dairy products of ruminant animals oup.commdpi.comrsc.orgmdpi.com.
The human gut microbiota also metabolizes dietary linoleic acid, producing CLA isomers and vaccenic acid nih.govnih.govpropionix.ru. Genera such as Propionibacterium, Lactobacillus, and Bifidobacterium have demonstrated the capacity to synthesize CLA from LA mdpi.comconicet.gov.arnih.govasm.org. Studies using human fecal suspensions and pure cultures of intestinal bacteria have investigated the mechanisms of CLA and vaccenic acid formation, showing that rumenic acid (cis-9, trans-11 CLA) is often a main CLA product propionix.ru. The ability of human gut bacteria to produce CLA can be influenced by factors like the presence of glucose, which has been shown to inhibit LA conjugation in vitro and in gnotobiotic rats nih.gov. While CLA produced in the human gut may have local effects on gut tissue, its systemic absorption and incorporation into host tissues appear to be minor compared to dietary intake from ruminant products nih.govrsc.org.
Presence and Dynamics of Linoleic Acid in Animal and Cellular Systems
Linoleic acid is an essential dietary fatty acid for humans and animals, playing crucial roles in various physiological processes wikipedia.orgnih.govcalstate.edu. It is a significant component of lipids in animal and cellular systems, where it is found in cell membranes and as a precursor to signaling molecules.
In cellular systems, linoleic acid is incorporated into various lipid fractions, including polar lipids (like phospholipids, which are key components of cell membranes), non-polar lipids (like triglycerides), and the free fatty acid pool nih.gov. Its presence in cell membranes influences membrane fluidity and other physical properties essential for cellular function nih.govnih.govmdpi.com. Studies have shown that supplementing cell cultures with linoleic acid can improve cell robustness, potentially by altering the unsaturated/saturated fatty acid ratio in structural lipids like the cell membrane nih.gov.
Linoleic acid serves as a precursor for the endogenous synthesis of other biologically active fatty acids, particularly arachidonic acid (20:4 n-6), an omega-6 fatty acid. Arachidonic acid, in turn, is a precursor for the synthesis of eicosanoids, a class of signaling molecules that includes prostaglandins, thromboxanes, and leukotrienes, which are involved in processes like inflammation, blood clotting, and immune responses calstate.edunih.govmdpi.com.
While linoleic acid has long been considered an essential fatty acid that animals cannot synthesize de novo due to the lack of the necessary desaturase enzymes, research has revealed that some invertebrates, such as insects and nematodes, do possess the ability to synthesize LA researchgate.net. However, for most vertebrates, including humans, dietary intake remains the primary source of linoleic acid.
In animals, triglycerides, which can contain linoleic acid esterified to the glycerol (B35011) backbone (forming this compound), are the main form of lipid storage and are primarily deposited in adipocytes, forming adipose tissue calstate.edukhanacademy.org. The composition of fatty acids in these stored triglycerides reflects dietary intake.
The dynamics of linoleic acid in animal and cellular systems involve its absorption, incorporation into various lipid pools, metabolism to derivatives like arachidonic acid and CLA (via gut microbiota), and its role in maintaining membrane structure and serving as a precursor for signaling molecules.
Integration into Cellular Membranes and Organelles
Fatty acids, including linoleic acid, are crucial structural components of cellular membranes metwarebio.comsigmaaldrich.com. The composition of fatty acids in membrane phospholipids is dynamic, influenced by the availability of free fatty acids, enzymatic activity, and metabolic conditions mdpi.com. The incorporation of unsaturated fatty acids like linoleic acid into membranes can influence their fluidity and permeability ontosight.aiamegroups.cn. Palmitic acid, a saturated fatty acid and precursor to other fatty acids including oleic acid, is also a critical component of phospholipids in cell membranes, contributing to membrane integrity and function metwarebio.comsigmaaldrich.com.
Trithis compound (B126924) has been reported to be present in cellular locations, including the membrane nih.gov. Studies suggest that trithis compound may contribute to maintaining the membrane fluidity of cardiomyocytes, which could be a mechanism for myocardial protection amegroups.cn.
Lipid Droplet Localization and Dynamics
Lipid droplets (LDs) are specialized cellular organelles that store neutral lipids, primarily triglycerides and cholesterol esters biorxiv.orgnih.gov. They serve as reservoirs for energy storage and play roles in regulating lipid metabolism biorxiv.orgmdpi.com. Fatty acid overload, whether from saturated fatty acids like palmitic acid or unsaturated fatty acids like oleic acid, leads to triglyceride accumulation within LDs researchgate.net.
Linoleic acid has been identified as a substance that promotes the formation of lipid droplets in cells biorxiv.org. Research indicates that linoleic acid can stimulate the biogenesis of lipid droplets nih.govresearchgate.net. Compared to oleic acid, linoleic acid has been shown to be a better inducer of LD formation in some cell types biorxiv.org. Studies involving hepatic cells treated with fatty acids, including linoleic acid, showed a remarkable increase in lipid droplets, which also grew in size over time mdpi.com. While both palmitic acid and oleic acid increased intracellular triglyceride accumulation and enhanced LD content in HepG2 cells, their effects on LD morphology and cellular outcomes can differ researchgate.netijpbs.com. Palmitic acid treatment has been observed to increase intracellular formation of lipid droplets mdpi.comijpbs.com.
Data on the average diameter and number of lipid droplets in cells treated with different fatty acids highlight the impact of fatty acid type on LD formation. For instance, in one study, cells treated with linoleic acid showed changes in lipid droplet size and number compared to control or oleic acid-treated cells mdpi.com.
Comparative Lipid Profiles in Biological Fluids and Tissues (e.g., Milk, Red Meat)
The fatty acid composition of biological fluids and tissues varies depending on factors such as diet and animal species iastatedigitalpress.comresearchgate.netcambridge.orgzeroacre.com. Triglycerides, including this compound, and their constituent fatty acids like linoleic acid, oleic acid, palmitic acid, and stearic acid, are major lipid components found in milk and red meat iastatedigitalpress.comresearchgate.netcambridge.org.
In red meat, the major fatty acids include saturated fatty acids (SFAs) such as palmitic acid (16:0) and stearic acid (18:0), monounsaturated fatty acids (MUFAs) like oleic acid (18:1), and polyunsaturated fatty acids (PUFAs) such as linoleic acid (18:2) and linolenic acid (18:3) iastatedigitalpress.comresearchgate.net. The proportions of these fatty acids can vary between different types of red meat and are influenced by the animal's diet iastatedigitalpress.comcambridge.orgzeroacre.com. For instance, in monogastric animals, the fatty acid composition in muscle tends to reflect dietary intake, while in ruminants, biohydrogenation in the rumen leads to more saturated fatty acids iastatedigitalpress.com.
Linoleic acid accounts for a notable percentage of the total fatty acids in red meat, often exceeding 5% and in some cases reaching approximately 10% in pork iastatedigitalpress.com. In beef, linoleic acid can constitute around 2-2.4% of total fatty acids, with variations based on feeding practices (grass-fed vs. grain-fed) zeroacre.com. Pork and poultry products have also shown considerable amounts of linoleic acid nih.gov.
Palmitic acid is one of the most abundant SFAs in red meat, often making up approximately half of the total SFAs cambridge.org. It is also a major, though highly variable, lipid component of human breast milk wikipedia.org.
Cellular and Molecular Biochemical Roles of Linolein and Its Metabolites
Regulation of Cellular Lipid Metabolism and Homeostasis
Linoleic acid and its metabolites are integral to the complex regulation of cellular lipid metabolism and the maintenance of lipid homeostasis. This involves modulating gene expression, influencing the dynamics of lipid storage organelles, and affecting the pathways of fatty acid oxidation and synthesis. Dysregulation of linoleic acid metabolism has been linked to metabolic disorders nih.gov.
Modulation of Gene Expression by Linoleic Acid Derivatives (e.g., Peroxisome Proliferator-Activated Receptors - PPARα/γ activation)
Linoleic acid and its derivatives are known to modulate gene expression, particularly through their interaction with nuclear receptors like Peroxisome Proliferator-Activated Receptors (PPARs). PPARs (including PPARα and PPARγ) are ligand-activated transcription factors that control the expression of genes involved in various aspects of cellular metabolism and differentiation, notably lipid and glucose metabolism cambridge.orgtandfonline.comnih.govfrontiersin.org. Fatty acids serve as natural ligands for PPARs cambridge.orgtandfonline.comnih.govfrontiersin.org.
Studies have shown that linoleic acid can upregulate the gene expression of PPARα and PPARγ in certain cell types, such as bovine satellite cells tandfonline.com. Conjugated linoleic acid (CLA), a group of isomers of linoleic acid, has also been reported to affect PPARγ expression and the expression of its downstream target genes cambridge.org. Furthermore, oxidized linoleic acid metabolites, such as 13-hydroperoxyoctadecadienoic acid (13-HPODE), appear to be more potent activators of PPAR signaling compared to unoxidized linoleic acid mdpi.com. Activation of PPARα by fatty acids, including those derived from linoleic acid metabolism, is linked to the regulation of fatty acid metabolism and inflammatory responses frontiersin.org. This modulation of gene expression by linoleic acid derivatives impacts pathways related to fatty acid transport, oxidation, and lipid droplet formation mdpi.com.
Impact on Lipid Droplet Biogenesis and Function
Lipid droplets (LDs) are dynamic organelles that play a central role in cellular lipid homeostasis by storing neutral lipids, predominantly triglycerides and cholesterol esters frontiersin.orgfrontiersin.orgbiorxiv.orgahajournals.org. Linolein, as a triglyceride of linoleic acid, is a component of these storage depots. The fatty acids released from this compound via lipolysis can contribute to the pool of fatty acids available for re-esterification into triglycerides and storage within LDs.
The biogenesis of LDs is initiated in the endoplasmic reticulum (ER) with the synthesis and accumulation of neutral lipids frontiersin.org. Fatty acids acquired by the cell, including linoleic acid, can be directed towards triglyceride synthesis and subsequent LD formation frontiersin.orgahajournals.orgnih.gov. Research suggests that linoleic acid can promote LD formation, and in some cell types, it may be more effective at inducing LD accumulation than oleic acid biorxiv.org.
LDs serve multiple functions beyond simple energy storage. They can protect cells from lipotoxicity by sequestering excess fatty acids and toxic lipid intermediates frontiersin.orgfrontiersin.orgahajournals.orgnih.gov. LDs are also involved in the dynamic turnover of fatty acids, including PUFAs, providing a source of fatty acids for metabolic needs when required frontiersin.orgahajournals.orgnih.gov. The sequestration of PUFAs, such as linoleic acid, into triglycerides within LDs can act as a protective mechanism against lipid peroxidation under conditions of oxidative stress frontiersin.org.
Effects on Fatty Acid Oxidation and Synthesis Pathways
Linoleic acid and its metabolites influence both the oxidative breakdown and the synthesis of fatty acids within the cell. PPARα activation, which is modulated by linoleic acid derivatives, plays a significant role in regulating the expression of genes involved in fatty acid oxidation pathways, including both mitochondrial and peroxisomal β-oxidation tandfonline.comfrontiersin.org. For instance, genes involved in fatty acid oxidation, such as carnitine palmitoyltransferase 1A (CPT1A), have been shown to be upregulated by linoleic acid and its oxidized metabolites mdpi.com.
Beyond its own oxidation, linoleic acid serves as a precursor for the biosynthesis of longer-chain omega-6 PUFAs, notably arachidonic acid (20:4n-6) reactome.orgmdpi.comwikipedia.orgfrontiersin.org. This conversion occurs through a series of desaturation and elongation steps primarily located in the ER reactome.orgfrontiersin.org. Key enzymes like Δ6-desaturase catalyze the initial rate-limiting step in converting linoleic acid to gamma-linolenic acid (18:3n-6), which is subsequently elongated and desaturated to arachidonic acid mdpi.comwikipedia.orgahajournals.org. Linoleic acid can also influence the expression of other genes involved in lipid metabolism, such as acyl-CoA oxidase (ACOX) and lipoprotein lipase (B570770) (LPL) tandfonline.com. Peroxisomal beta-oxidation has been observed for conjugated linoleic acid and its metabolites researchgate.net.
Structural Contributions to Cellular Membranes and Organelles
Polyunsaturated fatty acids, including linoleic acid, are fundamental building blocks of cellular membranes in various organelles e-jarb.orgmdpi.comnih.gov. The incorporation of linoleic acid into membrane phospholipids (B1166683) significantly impacts the structural integrity and functional properties of these cellular boundaries. The fatty acid composition of cellular membranes can be influenced by dietary intake e-jarb.orgoup.comnih.govacs.orgahajournals.orglaminarpharma.com.
Influence on Membrane Fluidity and Permeability
The degree of unsaturation of the fatty acyl chains within membrane phospholipids is a primary determinant of membrane fluidity. Unsaturated fatty acids, with their characteristic kinks introduced by double bonds, disrupt the tight packing of acyl chains, leading to increased membrane fluidity compared to saturated fatty acids e-jarb.orgoup.comnih.govacs.orglaminarpharma.com. The incorporation of linoleic acid, a di-unsaturated fatty acid, into cellular membranes has been shown to increase membrane fluidity oup.comnih.govacs.orglaminarpharma.com.
Changes in membrane fluidity are crucial for various cellular processes, including protein function, signal transduction, and transport laminarpharma.com. Alterations in membrane fluidity are also correlated with cellular responses to stress oup.com. Furthermore, membrane fluidity is closely linked to membrane permeability, and changes in the fatty acid composition, particularly the incorporation of unsaturated fatty acids like linoleic acid, can alter membrane permeability oup.comnih.govlaminarpharma.com.
Role in Phospholipid and Sphingolipid Remodeling
Linoleic acid is a significant component of various phospholipid classes found in cellular membranes e-jarb.orgfrontiersin.orgoup.comnih.govacs.orgahajournals.orglaminarpharma.comnih.govmdpi.com. Phospholipid remodeling is a dynamic process involving the modification of the fatty acid composition of existing phospholipid molecules. This process is mediated by enzymes such as phospholipase A2 (PLA2), which hydrolyzes fatty acids from the sn-2 position of phospholipids, and lysophospholipid acyltransferase (LPLAT), which re-esterifies fatty acids onto lysophospholipids nih.govfrontiersin.org.
Sphingolipids are another major class of lipids in cellular membranes, playing crucial roles in membrane structure, cell signaling, and forming specialized membrane domains limes-institut-bonn.delibretexts.org. Ceramides (B1148491), a core component of sphingolipids, can contain various fatty acids. Notably, in the skin barrier, specific ceramides incorporate very long-chain fatty acids that are esterified with linoleic acid limes-institut-bonn.delibretexts.orgcaymanchem.com. This unique structure is essential for the formation and function of the epidermal permeability barrier limes-institut-bonn.de. Sphingolipid metabolism is interconnected with fatty acid metabolism and influenced by regulatory pathways such as PPAR signaling researchgate.net. Sphingomyelin, a type of sphingolipid, can also serve as a precursor for barrier ceramides limes-institut-bonn.de. The specific fatty acid composition of sphingolipids, including the presence of linoleic acid derivatives, can influence their biological activities libretexts.org.
Suboptimal Cardiolipin (B10847521) Composition and Mitochondrial Function
Cardiolipin (CL) is a unique phospholipid predominantly found in the inner mitochondrial membrane, where it plays a vital role in maintaining mitochondrial structure and function, including the organization of protein complexes involved in the electron transport chain and energy production nih.govfrontiersin.orgbiorxiv.org. Linoleic acid is the primary fatty acid incorporated into cardiolipin in most mammalian tissues, particularly in the heart and skeletal muscle, with tetralinoleoyl cardiolipin (L4CL) being a dominant species nih.govfrontiersin.orgplos.org.
The acyl chain composition of cardiolipin is not directly determined during its initial biosynthesis but is subsequently remodeled through enzymatic processes nih.govbiorxiv.org. This remodeling is crucial for cardiolipin's proper function. Studies have shown that the availability of linoleic acid significantly impacts the cardiolipin composition in cultured cells, favoring the incorporation of this essential fatty acid biorxiv.org.
Alterations in cardiolipin content or acyl chain composition, such as those observed in Barth syndrome (a genetic disorder affecting cardiolipin synthesis), lead to severe mitochondrial dysfunction frontiersin.orgplos.org. Research in a rodent model of Barth syndrome with inducible tafazzin (an enzyme important for cardiolipin remodeling) knockdown demonstrated impaired skeletal muscle contractile function, which was partially attenuated by supplemental linoleic acid. This suggests that providing sufficient linoleic acid can help improve cardiolipin content and the formation of mitochondrial supercomplexes, thereby supporting mitochondrial function frontiersin.org.
Cardiolipin containing linoleic acid is particularly susceptible to oxidative polymerization, a property that may be essential for maintaining the complex geometry of the inner mitochondrial membrane and stabilizing large protein complexes nih.gov. While essential for function, cardiolipin peroxidation, particularly of LA-containing species, is also implicated in regulating cellular processes like apoptosis and mitophagy biorxiv.orgmdpi.commdpi.com. Interestingly, LA-containing cardiolipin is preferentially oxidized even in the presence of other potentially more oxidizable fatty acids mdpi.commdpi.com.
Data on Cardiolipin Acyl Chain Composition:
| Tissue | Major Fatty Acid in Cardiolipin | Percentage (%) | Source Species |
| Rat Liver Mitochondria | Linoleic Acid (18:2) | 59 | Rat |
| Heart Cardiolipin | Linoleic Acid (18:2) | 60-80 (as L4CL) | Human, Dog, Rat |
| Brain Cardiolipin | Oleic Acid (18:1) | Major | Mouse, Pig |
| Brain Cardiolipin | Arachidonic Acid (20:4) | Present | Mouse, Pig |
| Brain Cardiolipin | Docosahexaenoic Acid (22:6) | Present | Mouse, Pig |
Note: Data compiled from various studies nih.govplos.org. Percentages can vary depending on diet and tissue type.
Precursor Role in Bioactive Signaling Molecule Biosynthesis
Linoleic acid serves as a critical precursor for the biosynthesis of a wide array of bioactive signaling molecules, collectively known as oxylipins mdpi.comportlandpress.comresearchgate.net. These molecules are involved in regulating numerous physiological and pathological processes, including inflammation, immune responses, and cell signaling draxe.comnih.govwikipedia.org. The conversion of linoleic acid to these mediators occurs through both enzymatic and non-enzymatic oxidation pathways researchgate.net.
Arachidonic Acid Pathway and Eicosanoid Precursors
One of the most significant metabolic fates of linoleic acid is its conversion to arachidonic acid (AA, 20:4 n-6) sigmaaldrich.comnih.govmetwarebio.commdpi.comnih.gov. This conversion is a multi-step process involving desaturation and elongation enzymes, with delta-6 desaturase often being the rate-limiting enzyme mdpi.commetwarebio.commdpi.com.
Linoleic Acid (18:2n-6) -> Gamma-Linolenic Acid (GLA, 18:3n-6) -> Dihomo-gamma-Linolenic Acid (DGLA, 20:3n-6) -> Arachidonic Acid (AA, 20:4n-6) metwarebio.commdpi.com
Arachidonic acid is a primary precursor for the synthesis of eicosanoids, a diverse group of signaling lipids that includes prostaglandins, thromboxanes, and leukotrienes sigmaaldrich.comdraxe.comwikipedia.orgmetwarebio.commdpi.com. These molecules exert potent effects on various cellular functions, often acting locally in an autocrine or paracrine manner wikipedia.org. The synthesis of eicosanoids from arachidonic acid is mediated by enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX) wikipedia.orgmetwarebio.commdpi.com.
Research findings highlight the link between linoleic acid supplementation and increased arachidonic acid and eicosanoid production. For instance, studies in cystic fibrosis airway cells showed that linoleic acid supplementation led to increased eicosanoid secretion in response to bacterial challenge physiology.org.
Role in Phosphatidylinositol and Phosphatidylinositol Monophosphate Biosynthesis and Signaling
Phosphatidylinositol (PI) is a crucial phospholipid component of cell membranes and plays a significant role in cell signaling researchgate.netucl.ac.uk. While phosphatidylinositol is typically enriched in stearic acid at the sn-1 position and arachidonic acid at the sn-2 position, its biosynthesis is linked to the availability of fatty acid precursors ucl.ac.uk.
Studies investigating lipid metabolism have indicated that molecules involved in fatty acid elongation and signal transduction, such as phosphatidylinositol, are expressed in higher amounts under certain conditions researchgate.net. The synthesis of PI occurs at the endoplasmic reticulum, where phosphatidic acid is converted to CDP-diacylglycerol and subsequently to PI ucl.ac.uk.
Phosphatidylinositol can be further phosphorylated to form various phosphatidylinositol phosphates (PIPs), which are involved in a wide range of cellular functions, including membrane trafficking, protein recruitment, regulation of the actin cytoskeleton, endocytosis, autophagy, and cell signaling through pathways like phospholipase C and phosphoinositide 3-kinases ucl.ac.uk.
While some research points to linolenic acid (an omega-3 fatty acid) promoting phosphatidylinositol and phosphatidylinositol monophosphate biosynthesis in specific plant systems nih.gov, the direct and specific role of linoleic acid from this compound in mammalian phosphatidylinositol and PIP biosynthesis and signaling requires further detailed investigation within the context of the provided outline. However, as a key component of the cellular lipid pool and a precursor to arachidonic acid (which is found in PI), linoleic acid availability can indirectly influence the diacylglycerol pool used for phospholipid synthesis, including PI.
Endocannabinoid System Component Synthesis
Linoleic acid also serves as an indirect precursor for the synthesis of components of the endocannabinoid system, specifically the endocannabinoids anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG) nih.govnih.govocl-journal.orgmdpi.com. These lipid messengers are derived from arachidonic acid, which, as discussed, is a metabolite of linoleic acid nih.govocl-journal.orgmdpi.com.
AEA and 2-AG are synthesized on demand from arachidonic acid-containing phospholipids in cell membranes nih.govocl-journal.orgmdpi.com. They interact with cannabinoid receptors (CB1 and CB2) and other targets, influencing a variety of physiological processes, including appetite, metabolism, pain, and inflammation nih.govocl-journal.orgcambridge.org.
Research in mice has shown that increasing dietary linoleic acid can elevate levels of arachidonic acid in phospholipids and subsequently increase the levels of 2-AG and anandamide in tissues like the liver nih.govocl-journal.orgcapes.gov.br. This highlights the role of dietary linoleic acid, derived from sources like this compound, in modulating endocannabinoid tone nih.govocl-journal.org.
Key Endocannabinoids Derived from Arachidonic Acid:
| Endocannabinoid | Precursor | Synthesis Pathway Involvement |
| Anandamide (AEA) | Arachidonic Acid | N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD) |
| 2-Arachidonoylglycerol (2-AG) | Arachidonic Acid | Diacylglycerol lipase (DAGL) |
Note: Synthesis is on-demand from phospholipid precursors containing arachidonic acid cambridge.org.
Formation of Oxidized Lipid Mediators and Their Cellular Interactions
Linoleic acid is a direct precursor to a class of bioactive oxidized metabolites known as oxidized linoleic acid metabolites (OXLAMs) researchgate.netnih.govresearchgate.netnih.gov. These are formed through both enzymatic (e.g., LOX, COX, CYP enzymes) and non-enzymatic (free radical-catalyzed) oxidation pathways researchgate.netmdpi.comescholarship.org. Key OXLAMs include hydroxy-octadecadienoic acids (HODEs), such as 9-HODE and 13-HODE, and oxo-octadecadienoic acids (oxoODEs), such as 9-oxoODE and 13-oxoODE researchgate.netnih.govescholarship.org.
These oxidized derivatives of linoleic acid are increasingly recognized as potent lipid mediators involved in cell signaling and the regulation of various cellular processes, including inflammation and pain tuscany-diet.netportlandpress.comnih.govpnas.org. For instance, HODEs have been implicated as biomarkers for conditions like atherosclerosis mdpi.com.
OXLAMs can interact with cells and influence their function. Studies suggest that nitrated derivatives of linoleic acid (LNO2) can act as signaling mediators with anti-inflammatory properties, affecting platelet function and neutrophil activity pnas.org. These nitrated fatty acids represent a convergence of nitric oxide and oxidized lipid signaling pathways pnas.org.
The formation and activity of OXLAMs underscore the direct role of linoleic acid as a source of bioactive molecules beyond its conversion to arachidonic acid nih.govresearchgate.netnih.gov. The abundance of linoleic acid in tissues, influenced by dietary intake, can impact the levels of these oxidized metabolites nih.gov.
Examples of Oxidized Linoleic Acid Metabolites (OXLAMs):
| Metabolite Class | Specific Examples | Formation Pathway |
| Hydroxy-octadecadienoic acids (HODEs) | 9-HODE, 13-HODE | Enzymatic (LOX), Non-enzymatic |
| Oxo-octadecadienoic acids (oxoODEs) | 9-oxoODE, 13-oxoODE | Enzymatic (15-PGDH from HODEs), Non-enzymatic |
| Epoxyoctadecadienoic acids (EpODEs) | Various isomers | Enzymatic (CYP) |
| Dihydroxyoctadecamonoenoic acids (DiHOMEs) | Various isomers | Enzymatic (sEH from EpOMEs) |
| Nitrated Linoleic Acid (LNO2) | 10-nitro-9,12-octadecadienoic acid, 12-nitro-9,10-octadecadienoic acid | Nitration of LA |
Protein-Lipid Interactions and Their Functional Implications
Linoleic acid, as a component of cellular membranes and a source of lipid mediators, can directly and indirectly influence protein function through protein-lipid interactions nih.govmdpi.comnih.gov. These interactions can occur within cell membranes, affecting the structure and activity of membrane-bound proteins, or through the binding of linoleic acid or its metabolites to intracellular or extracellular proteins.
As a structural component of cell membranes, linoleic acid contributes to membrane fluidity, flexibility, and permeability, properties that are critical for the optimal function of membrane proteins, including transporters, receptors, and enzymes draxe.com. Changes in the fatty acid composition of membranes, influenced by the availability of linoleic acid, can alter the lipid environment surrounding proteins and thereby modulate their activity nih.gov.
Studies have shown that linoleic acid can affect membrane-associated phenomena and alter cellular function by interfering with protein-lipid interactions within the cell surface membrane nih.gov. For example, research on lymphocytes and BHK cells indicated that linoleic acid reduced membrane polarization values and altered the binding of antibodies to the cell surface, suggesting an impact on protein-lipid interactions nih.gov.
Furthermore, linoleic acid deficiency has been identified as a prevailing lipid abnormality in cystic fibrosis and has been linked to the dysfunction of the epithelial sodium channel (ENaC), a membrane protein. Supplementation with linoleic acid has shown effects on sodium excretion, suggesting that lipid-protein interactions involving linoleic acid are important for the proper function of this channel mdpi.com.
Beyond membrane interactions, linoleic acid and its oxidized metabolites can also bind to and interact with various proteins, influencing their structure, activity, and downstream signaling pathways pnas.orgnih.gov. For instance, nitrated linoleic acid has been shown to undergo receptor-ligand interactions that induce alterations in gene expression and affect the function of proteins involved in cell growth control and inflammation pnas.org. The interaction of fatty acids like linoleic acid with proteins such as albumin and milk proteins has also been studied, revealing effects on protein structure and functional properties nih.govresearchgate.net. These interactions can have implications for protein stability, solubility, and biological activity.
This compound is a triglyceride in which glycerol (B35011) is esterified with linoleic acid. As a dietary lipid, this compound serves as a source of linoleic acid (LA), an essential omega-6 polyunsaturated fatty acid (PUFA). The biological roles attributed to this compound are primarily mediated through the linoleic acid released upon its hydrolysis and the subsequent metabolic products of linoleic acid. This article focuses on the cellular and molecular biochemical roles of linoleic acid and its metabolites as they relate to fatty acid binding proteins, enzyme-substrate interactions (specifically with lipoxygenase), and involvement in cell proliferation and differentiation, as outlined.
Fatty Acid Binding Proteins (FABPs) and Intracellular Transport
Long-chain fatty acids (LCFAs), including linoleic acid, enter cells through mechanisms such as passive diffusion and protein-mediated translocation across the plasma membrane, involving proteins like fatty acid translocase (FAT/CD36), plasma membrane FABP (FABPpm), fatty acid transport protein (FATP), and caveolin-1 (B1176169) imrpress.com. Once inside the cell, LCFAs bind to cytoplasmic fatty acid-binding proteins (FABPs) imrpress.comontosight.aijst.go.jp. FABPs are a family of intracellular lipid-binding proteins that bind LCFAs with high affinity and are present in high cytosolic concentrations imrpress.com. They play crucial roles in the intracellular transport of fatty acids, ensuring their proper distribution and utilization by cells ontosight.aijst.go.jpfrontiersin.org.
FABPs facilitate the movement of fatty acids to various subcellular destinations for metabolic conversion or targeting specific organelles imrpress.com. These destinations include mitochondria and peroxisomes for β-oxidation, and the endoplasmic reticulum for the synthesis of complex lipids like triacylglycerols and phospholipids imrpress.com. FABPs are expressed in a tissue-specific manner and are abundant in tissues with active fatty acid metabolism imrpress.com. Beyond transport, FABPs are also implicated in regulating the activity of cytosolic and other enzymes, lipid droplet storage, membrane synthesis, and lipid-mediated transcriptional regulation in the nucleus frontiersin.org. Specific FABPs, such as FABP5 (Epidermal fatty acid binding protein, E-FABP), have been shown to facilitate the transport of linoleic acid to mitochondria, influencing processes like lipid peroxidation and mitochondrial reactive oxygen species (ROS) production researchgate.net. This transport mechanism mediated by E-FABP has been linked to the effects of linoleic acid on T-cell responses and tumor growth in mouse models researchgate.net.
Enzyme-Substrate Complex Characterization (e.g., Lipoxygenase-Linoleic Acid)
Linoleic acid serves as a substrate for various enzymes, notably lipoxygenases (LOXs). LOXs are non-heme, non-sulfur-iron dioxygenases that catalyze the incorporation of molecular oxygen into polyunsaturated fatty acids containing a (1Z,4Z)-pentadiene moiety, leading to the formation of hydroperoxy fatty acids tandfonline.com. Linoleic acid is a common substrate for LOXs, resulting in the formation of products like 9- or 13-hydroperoxy octadecadienoic acid tandfonline.com.
Detailed research, including techniques like electron nuclear double resonance (ENDOR) spectroscopy and molecular dynamics (MD) computations, has been employed to characterize the enzyme-substrate complex formed between lipoxygenase and linoleic acid acs.orgnih.govnih.gov. Studies on soybean lipoxygenase (SLO) complexed with linoleic acid (LA) have revealed insights into the ground-state structure of the complex acs.orgnih.gov. These studies identified different ground-state conformers with varying distances between the target carbon (C11) of linoleic acid and the catalytically active iron-hydroxide cofactor acs.orgnih.gov. For SLO-LA, the active conformer exhibits a van der Waals donor-acceptor distance (DAD) of 3.1 Å between C11 and the metal-bound hydroxide (B78521) acs.orgnih.gov. Subtle structural modifications in SLO have been shown to correlate with the population of the active ground-state conformer and influence the kinetics of hydrogen transfer acs.org.
Studies on other LOXs, such as rabbit 15-LOX-1, have investigated the molecular basis of substrate specificity, explaining how the enzyme can accommodate and catalyze the peroxidation of both linoleic acid and arachidonic acid acs.org. Despite having a shorter carbon chain, linoleic acid can adopt elongated conformations within the active site, allowing its C11 to be positioned similarly to the C13 of arachidonic acid, facilitating hydrogen abstraction acs.org.
Biochemical characterization of LOX enzymes using linoleic acid as a substrate provides kinetic parameters. For instance, a purified lipoxygenase from sesame (Sesamum indicum) showed a Michaelis constant (Km) of 1.01 µM and a maximum reaction velocity (Vmax) of 0.054 µmol·min⁻¹ towards linoleic acid tandfonline.com.
Table: Kinetic Parameters of Sesame Lipoxygenase with Linoleic Acid
| Parameter | Value | Substrate | Enzyme Source |
| Km | 1.01 µM | Linoleic Acid | Sesame Lipoxygenase |
| Vmax | 0.054 µmol·min⁻¹ | Linoleic Acid | Sesame Lipoxygenase |
Data derived from tandfonline.com.
Involvement in Cell Proliferation and Differentiation Mechanisms
Linoleic acid and its metabolites are involved in regulating cellular processes, including proliferation and differentiation. Linoleic acid itself can be metabolized into various bioactive compounds, such as oxidized derivatives and conjugated linoleic acid (CLA) isomers news-medical.netmdpi.com. These metabolites can influence cell behavior.
Studies have shown that linoleic acid can promote cell proliferation in certain cell types. For example, linoleic acid treatment increased cell proliferation and viability in primary bovine satellite cells, stimulating the transition from the G0/G1 phase to the S phase of the cell cycle nih.gov. This effect was suggested to involve the phosphatidylinositol 3-kinase (PI3K) pathway nih.gov.
Conversely, some metabolites of linoleic acid, particularly conjugated linoleic acid (CLA), have demonstrated inhibitory effects on cell proliferation and can induce differentiation or apoptosis in various cell lines, including cancer cells news-medical.netnih.govcambridge.orgdcu.ie. CLA has been shown to inhibit the growth of breast cancer cells by reducing DNA synthesis and stimulating apoptosis nih.gov. In MCF-7 breast cancer cells, CLA inhibited proliferation in a concentration- and time-dependent manner, without necessarily triggering apoptosis cambridge.org. This antiproliferative activity was linked to the modulation of the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway and protein phosphatase 2A (PP2A) cambridge.org. CLA treatment down-regulated Raf-1 and decreased levels of phospho-ERK1/2, while increasing PP2A expression cambridge.org. These effects, and the inhibition of cell growth, were reversed by a PP2A inhibitor, suggesting a role for PP2A in the deactivation of ERK1/2 as a mechanism for CLA's action cambridge.org.
Oxidized derivatives of linoleic acid, such as 9- and 13-hydroxyoctadecadienoic acids (HODEs), are also biologically active and play roles in cellular processes mdpi.com. In the epidermis, 13-HODE can be incorporated into diacylglycerol, which is pivotal in promoting epidermal cell proliferation and differentiation mdpi.com. These oxidized derivatives are also involved in regulating inflammatory processes mdpi.com. The effects of linoleic acid and its metabolites on cell proliferation and differentiation are complex and can vary depending on the cell type, the specific metabolite, and the cellular context.
Table: Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 5358918 |
| Linoleic Acid | 398934 |
| Conjugated Linoleic Acid | 5280445 |
| Arachidonic Acid | 444860 |
| 13-HODE | 5280730 |
| 9-HODE | 5311230 |
Comparative and Evolutionary Biochemical Studies of Linolein and Its Analogs
Comparative Lipid Analysis Across Different Organisms and Tissues
Comparative analysis of lipid profiles across various organisms and tissues reveals significant differences in fatty acid composition, including the levels of linoleic acid and its derivatives. These variations can be influenced by species-specific metabolic pathways, dietary intake, and tissue-specific lipid requirements.
Studies comparing fatty acid concentrations in liver and muscle tissues of rats and mice have shown species-specific differences in tissue fatty acid distribution. For instance, rats exhibited higher levels of linoleic acid (C18:2n6c) and alpha-linolenic acid (C18:3n3) in liver tissues compared to mice. mdpi.com In contrast, mice muscle showed substantially higher levels of unsaturated fatty acids, including linoleic acid, across different lipid classes, resulting in a higher polyunsaturated fatty acid (PUFA) to total fatty acid ratio in mouse muscle. mdpi.com
Analysis of structural lipids in wild ruminants, such as elk, mule deer, and antelope, revealed that tissue lipids were similar to those of pasture-fed cattle but differed from grain-fed cattle. researchgate.net Linoleic acid derivatives, such as arachidonic acid, were found in substantial amounts in the structural lipids of dolphin tissues. noaa.gov In zebra liver phosphoglycerides, large proportions of linoleic acid were detected, although this was not the case in the brain. noaa.gov
The composition of triglycerides, the primary form of linolein, also varies across sources. For example, soybean oil triglycerides are primarily composed of fatty acids including linoleic acid (around 53%), oleic acid (25%), palmitic acid (10%), linolenic acid (7%), and stearic acid (4%). researchgate.net The most abundant triglyceride species in soybean oil are LLL (trithis compound), OLL, OOL, PLL, and POL researchgate.net. In rice bran oil triglycerides, linoleic acid is the most abundant fatty acid, and its distribution within the triglyceride molecule can be asymmetrical, with higher concentrations at the sn-2 position. cerealsgrains.org Developing cotton seeds also show changes in triglyceride molecular species under stress conditions, with decreases in trithis compound (B126924) (LLL), oleodithis compound (OLL), and palmitodithis compound (PLL) under high salt concentrations. nih.gov
Below is an illustrative table comparing the approximate fatty acid composition in the liver tissue of rats and mice, highlighting the differences in linoleic acid content.
Table 8.1.1: Comparative Fatty Acid Composition in Liver Tissue of Rats and Mice (Illustrative Data based on Search Results)
| Fatty Acid | Rats (Approx. %) | Mice (Approx. %) |
| Palmitoleic (C16:1) | Lower | Higher |
| Linoleic (C18:2n6c) | Higher | Lower |
| Linolenic (C18:3n3) | Higher | Lower |
Note: This table is intended to be interactive in a digital format, allowing for sorting and filtering.
Evolutionary Trajectories of Fatty Acid Desaturase Genes and Linoleic Acid Biosynthesis
The ability of organisms to synthesize linoleic acid is linked to the evolution of fatty acid desaturase (FAD) genes, particularly Δ12 fatty acyl desaturases. While many animals rely on dietary intake of linoleic acid as an essential fatty acid, some lineages have evolved the capacity for de novo biosynthesis. nih.govoup.com
The evolution of FAD genes shows diversification across different organisms. In plants, FAD2 catalyzes the conversion of oleic acid to linoleic acid. mdpi.com The FAD2 gene family has undergone duplication during evolution, leading to diverse functions in fatty acid biosynthesis and other processes. mdpi.com In some eudicots, FAD2 genes have diverged into constitutive and seed-specific expression clades, with the activity of seed-specific FAD2s correlating with seed oil content. mdpi.com
In animals, the capacity for linoleic acid biosynthesis is less common but has been observed in specific lineages, such as termites. Termites can synthesize linoleic acid de novo through the action of a Δ12 fatty acyl desaturase, which likely arose through duplication of a Δ9 FAD gene in their cockroach ancestors. nih.govoup.com This evolutionary event is considered significant for the ecological success of termites. nih.gov
Vertebrates possess FADS1 and FADS2 genes, which encode Δ5 and Δ6 desaturases, respectively, involved in the biosynthesis of long-chain PUFAs from C18 precursors like linoleic acid. d-nb.infomdpi.com These genes arose from a tandem gene duplication in the ancestor of vertebrates. d-nb.info Polymorphisms in the human FADS1 and FADS2 genes are associated with variations in PUFA levels and can influence the conversion rate of linoleic acid to arachidonic acid. romj.orgnih.govocl-journal.org This highlights the genetic influence on fatty acid metabolism and the potential for evolutionary adaptation in these pathways. mdpi.com
Differential Biochemical Activities of Linoleic Acid Isomers and Other Polyunsaturated Fatty Acids
Linoleic acid exists in various isomeric forms, including conjugated linoleic acid (CLA) isomers, which have conjugated double bonds. The two most abundant and biologically relevant CLA isomers are cis-9,trans-11 (c9,t11) and trans-10,cis-12 (t10,c12) CLA. researchgate.netnih.gov These isomers exhibit different biochemical activities and metabolic fates. researchgate.netnih.gov
Studies have shown that individual CLA isomers can have distinct effects on lipid metabolism and cellular processes. The trans-10,cis-12 CLA isomer, for instance, has been shown to exert specific effects on adipocytes, including reducing lipid uptake by inhibiting lipoprotein lipase (B570770) and stearoyl-CoA desaturase activities. researchgate.netnih.gov It also affects lipid metabolism in liver cells. researchgate.net The cis-9,trans-11 CLA isomer has been reported to enhance growth and potentially feed efficiency in young rodents. researchgate.net
The metabolism of trans polyunsaturated fatty acids, including mono-trans isomers of linoleic acid formed during processes like frying, can differ from that of the natural all-cis isomers. aocs.org These trans isomers can compete with natural isomers for metabolic pathways and potentially interfere with normal PUFA metabolism. aocs.org For example, at low concentrations, mono-trans isomers of linoleic acid only slightly inhibited the Δ6 desaturation of the all-cis isomer. aocs.org The position of the trans double bond can influence its effect on desaturation and elongation processes. aocs.org
Compared to other PUFAs, linoleic acid and its isomers participate in distinct biochemical pathways and have varying biological roles. While linoleic acid is a precursor for the synthesis of other n-6 PUFAs like arachidonic acid, CLA isomers are metabolized differently and exert unique effects, such as influencing lipid metabolism and immune responses. nih.govicm.edu.pl The specific biological effects of CLA isomers are thought to be due to their separate actions, although synergistic effects are also possible. nih.gov
Below is an illustrative table summarizing some differential biochemical activities observed for two major CLA isomers.
Table 8.3.1: Differential Biochemical Activities of Major CLA Isomers (Illustrative)
| CLA Isomer | Observed Biochemical Activities |
| cis-9,trans-11 | Enhances growth (in rodents), potential anti-carcinogenic effects |
| trans-10,cis-12 | Reduces lipid uptake in adipocytes, affects liver lipid metabolism |
Note: This table is intended to be interactive in a digital format, allowing for sorting and filtering.
Q & A
Q. What are the standard analytical methods for quantifying linolein in complex lipid matrices, and how are they validated?
Answer: The most widely accepted method is HPLC-ELSD (High-Performance Liquid Chromatography with Evaporative Light Scattering Detection), which separates and quantifies this compound alongside other triglycerides. Key parameters include:
- Column: Inertsil ODS-3C18 (for optimal lipid separation).
- Mobile phase: Acetonitrile-isopropanol (57:43 v/v) at 1.0 mL/min flow rate.
- Detection: ELSD with drift tube temperature at 70°C and gas flow rate of 2 L/min.
Validation requires assessing linearity (e.g., 0.15–4.50 μg for this compound), precision (RSD <2%), and recovery rates (95–103%) via spiked samples. Cross-validation with external standards (e.g., glycerol trioleate) ensures accuracy .
Q. How can researchers distinguish this compound from structurally similar triglycerides in spectroscopic analyses?
Answer: Use NMR spectroscopy (e.g., and ) to identify unique chemical shifts:
- This compound’s bis-allylic protons resonate at δ 2.75–2.80 ppm.
- Carbonyl carbons of ester groups appear at δ 172–174 ppm.
Combine with mass spectrometry (MS) for fragmentation patterns: this compound (CHO) shows a molecular ion peak at m/z 902.7 [M+Na]. Cross-reference with databases like Lipid Maps for confirmation .
Q. What experimental controls are critical for studying this compound’s oxidative stability in lipid peroxidation assays?
Answer:
- Positive controls: Use pre-oxidized this compound or hydrogen peroxide to validate assay sensitivity.
- Negative controls: Include antioxidants (e.g., BHT) to confirm peroxidation inhibition.
- Environmental controls: Maintain inert atmospheres (N/Ar) to exclude O-induced artifacts. Monitor lipid hydroperoxides via thiobarbituric acid reactive substances (TBARS) assays .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound (e.g., pro- vs. anti-tumor effects)?
Answer: Address discrepancies through:
- Dose-response studies: Test this compound across concentrations (e.g., 0.1–100 μM) to identify biphasic effects.
- Cell line specificity: Compare effects in multiple cancer models (e.g., HepG2 vs. MCF-7).
- Metabolomic profiling: Use LC-MS to track this compound metabolites (e.g., hydroxyoctadecadienoic acids) that may mediate opposing effects. Contextualize findings with tumor microenvironment variations (e.g., hypoxia, pH) .
Q. What strategies optimize this compound purification from natural sources while minimizing isomer co-elution?
Answer:
- Multi-step chromatography: Combine normal-phase HPLC (for lipid class separation) and silver-ion chromatography (for cis/trans isomer resolution).
- Solvent system optimization: Use hexane:ethyl acetate:acetic acid (90:10:1) to enhance polarity-based separation.
- Purity validation: Confirm via differential scanning calorimetry (DSC) to detect melting point anomalies caused by impurities .
Q. How can in silico modeling predict this compound’s interactions with lipid-binding proteins (e.g., albumin, CD36)?
Answer:
- Molecular docking: Use AutoDock Vina to simulate this compound’s binding to hydrophobic pockets (e.g., albumin’s Sudlow Site II).
- MD simulations: Run 100-ns trajectories in GROMACS to assess complex stability (RMSD <2 Å).
- Free energy calculations: Apply MM-PBSA to quantify binding affinities (ΔG < −5 kcal/mol indicates strong interaction). Validate with SPR (surface plasmon resonance) assays .
Data Analysis and Reproducibility
Q. How should researchers handle batch-to-batch variability in this compound samples sourced from natural oils?
Answer:
- Standardize extraction protocols: Use Soxhlet extraction with hexane:isopropanol (3:2 v/v) for consistent yields.
- Batch characterization: Perform fatty acid profiling via GC-MS to document variations (e.g., C18:2 content ±5%).
- Statistical adjustments: Apply ANOVA with post-hoc Tukey tests to account for variability in downstream analyses .
Q. What metrics validate the reproducibility of this compound synthesis protocols in heterogeneous catalysis studies?
Answer:
- Turnover frequency (TOF): Calculate as mol this compound produced per catalyst site per hour.
- Catalyst leaching tests: Use ICP-MS to confirm ≤1 ppm metal contamination.
- Scalability trials: Compare yields at 1 mmol vs. 1 mol scales; deviations >10% warrant process re-optimization .
Tables for Methodological Reference
| Parameter | HPLC-ELSD | NMR |
|---|---|---|
| Linearity Range | 0.15–4.50 μg | N/A |
| Precision (RSD) | <2% | <0.5 ppm (for shifts) |
| Key Advantages | High throughput, no derivatization | Structural specificity |
| Limitations | Limited isomer resolution | High sample purity required |
| Adapted from validation data in . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
